![molecular formula C24H20ClN3O4 B2913190 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 932530-59-1](/img/structure/B2913190.png)
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Description
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide, also known as CEP-26401, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Antimicrobial Activity
Research has explored the antimicrobial efficacy of quinazolinone derivatives, suggesting their potential in combating bacterial infections. For instance, Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding compounds with significant activity against standard drugs. Such studies highlight the role of quinazolinone derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).
Anti-inflammatory and Analgesic Activities
Quinazolinone compounds have been investigated for their anti-inflammatory and analgesic properties. Alagarsamy et al. (2015) designed and synthesized quinazolinyl acetamides, assessing their analgesic and anti-inflammatory activities. Their findings revealed that certain derivatives exhibited potent activities, offering insights into the development of new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).
Antitumor Activity
The potential of quinazolinone derivatives in cancer treatment has been a subject of considerable interest. Studies have demonstrated the synthesis of novel quinazolinones with significant in vitro antitumor activity. For example, Al-Suwaidan et al. (2016) synthesized 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their antitumor activity against various cancer cell lines. Their research indicated that certain compounds exhibited broad-spectrum antitumor activity, suggesting their promise as anticancer drugs (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-20-11-9-17(13-21(20)32-2)26-22(29)14-28-19-10-8-16(25)12-18(19)23(27-24(28)30)15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVCSSYRERAZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide |
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